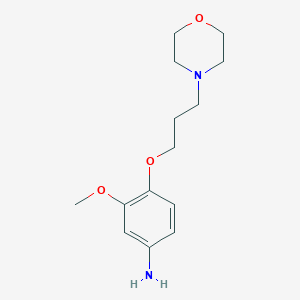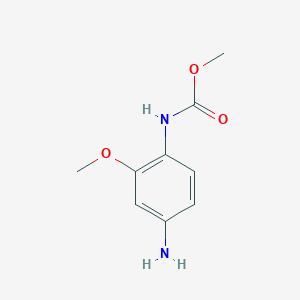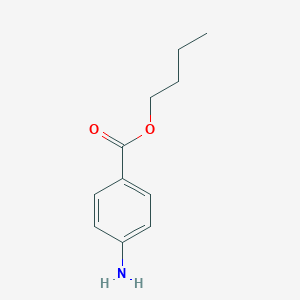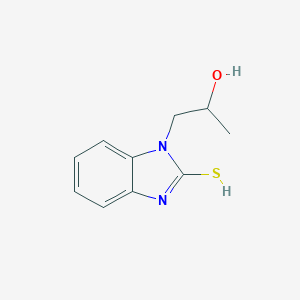
methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound with a benzoxazine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The benzoxazine ring system is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.
Mécanisme D'action
Target of Action
The primary targets of “methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization. One common method involves the reaction of 4-methyl-2-aminophenol with methyl 2-bromoacetate under basic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazine derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The benzoxazine scaffold is being studied for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
- Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Uniqueness
Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the benzoxazine ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its specific substitution pattern can also affect its physical and chemical properties, such as solubility and stability, which are important for its applications in various fields.
Propriétés
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGHDGTIGYSSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)
![2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B354382.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)



![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)

![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid](/img/structure/B354517.png)
